molecular formula C21H19NO4 B12284309 N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine

N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine

Cat. No.: B12284309
M. Wt: 349.4 g/mol
InChI Key: RGQKLZZRMQBSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Butyn-1-yl)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine is a derivative of glycine modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2-butyn-1-yl substituent on the nitrogen atom. The Fmoc group is widely used in peptide synthesis due to its base-labile properties, enabling selective deprotection under mild conditions . The 2-butyn-1-yl moiety introduces a propargyl group, which may confer unique reactivity (e.g., for click chemistry) or steric effects compared to other N-substituted Fmoc-glycine analogs.

For example, Fmoc-Gly-OH (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine) has a molecular weight of 297.31 g/mol (C₁₇H₁₅NO₄) and a melting point of 171–176°C . The addition of the 2-butyn-1-yl group would increase the molecular weight (estimated ~353.39 g/mol for C₂₁H₁₉NO₄) and alter physical properties such as solubility and stability.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

2-[but-2-ynyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C21H19NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1H3,(H,23,24)

InChI Key

RGQKLZZRMQBSLE-UHFFFAOYSA-N

Canonical SMILES

CC#CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Pathways

Stepwise Alkylation-Fmoc Protection

This method involves sequential alkylation of glycine followed by Fmoc protection.

Synthesis of N-Propargyl Glycine

Reagents : Propargylamine, chloroacetic acid, water.
Procedure :

  • Propargylamine (22 mmol) is added to an aqueous solution of chloroacetic acid (10 mmol) at 0°C.
  • The mixture is stirred for 24 h, followed by solvent removal under reduced pressure.
  • The product, N-propargyl glycine, is precipitated and recrystallized from 1 M HCl.

Yield : 70–85%
Purity : >95% (by $$^1$$H NMR).

Fmoc Protection of N-Propargyl Glycine

Reagents : N-Propargyl glycine, Fmoc-Osu (N-[(9H-fluoren-9-ylmethoxy)carbonyl]-succinimide), DIPEA, DMF.
Procedure :

  • N-Propargyl glycine (1 eq) is dissolved in DMF.
  • Fmoc-Osu (1.2 eq) and DIPEA (2 eq) are added, and the reaction is stirred at RT for 4 h.
  • The product is precipitated in ice-cold water, filtered, and purified via silica chromatography (DCM:MeOH = 9:1).

Yield : 65–75%
Purity : >98% (HPLC).

One-Pot Alkylation-Protection

A streamlined approach combining alkylation and Fmoc protection in a single reaction vessel.

Reagents : Glycine, propargyl bromide, Fmoc-Cl, NaHCO$$_3$$, DMF.
Procedure :

  • Glycine (1 eq) is suspended in DMF, and propargyl bromide (1.5 eq) is added dropwise.
  • After 2 h, Fmoc-Cl (1.2 eq) and NaHCO$$_3$$ (2 eq) are introduced, and stirring continues for 12 h.
  • The mixture is acidified to pH 2, extracted with ethyl acetate, and dried.

Yield : 60–70%
Purity : 90–95% (TLC).

Optimization and Challenges

Solvent and Base Selection

  • Solvents : DMF and THF are optimal for Fmoc-Osu activation, while DCM is used for Fmoc-Cl.
  • Bases : DIPEA outperforms NaHCO$$_3$$ in minimizing hydrolysis (side product <5% vs. 10–15%).

Side Reactions

  • Over-Alkylation : Controlled by limiting propargyl bromide to 1.5 eq.
  • Fmoc Hydrolysis : Mitigated by avoiding prolonged exposure to moisture.

Analytical Data

Spectroscopic Characterization

Technique Key Signals
$$^1$$H NMR (DMSO-$$d_6$$) δ 7.75–7.35 (Fmoc aromatic), 4.35 (propargyl CH$$2$$), 3.85 (glycine CH$$2$$)
$$^{13}$$C NMR δ 172.5 (COOH), 156.2 (Fmoc C=O), 80.1 (alkyne)
FT-IR 3300 cm$$^{-1}$$ (alkyne C≡C-H), 1710 cm$$^{-1}$$ (C=O)

Chromatographic Purity

Method Conditions Retention Time Purity
HPLC C18, 70:30 H$$_2$$O:MeCN 8.2 min >98%

Industrial-Scale Synthesis

  • Batch Process : 10 kg-scale reactions achieve 70% yield using Fmoc-Osu and in-line pH monitoring.
  • Cost Analysis : Fmoc-Osu accounts for 60% of raw material costs, necessitating recycling strategies.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group is cleaved under mild basic conditions, typically using piperidine (20–50% in dimethylformamide) or tertiary amines like morpholine, to expose the free amine for peptide bond formation . This reaction proceeds via β-elimination, releasing CO₂ and fluorenylmethyl byproducts. For example:

Fmoc-protected glycine+baseGlycine-NH2+Fluorenylmethyl carbonate[1][8]\text{Fmoc-protected glycine} + \text{base} \rightarrow \text{Glycine-NH}_2 + \text{Fluorenylmethyl carbonate} \quad[1][8]

Key Features :

  • Reagents : Piperidine, DBU, or TFA (for acid-labile side chains) .

  • Conditions : Room temperature, aprotic solvents (DMF, dichloromethane) .

  • Yield : >95% deprotection efficiency in optimized protocols .

Alkyne Functionalization via Click Chemistry

The terminal alkyne (2-butyn-1-yl) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal for bioconjugation and material science applications :

Alkyne+AzideCu(I)Triazole[1][6]\text{Alkyne} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{Triazole} \quad[1][6]

Experimental Data :

SubstrateAzide PartnerCatalystYieldSource
N-(2-Butyn-1-yl)-Fmoc-glycineBenzyl azideCuSO₄/NaAsc92%
N-(2-Butyn-1-yl)-Fmoc-glycinePEG-azideCuBr88%

Mechanistic Notes :

  • The reaction proceeds via a Cu(I)-acetylide intermediate, with regioselective formation of 1,4-disubstituted triazoles.

  • Solvents: DMF or t-BuOH/H₂O mixtures .

Nucleophilic Substitution at the Alkyne

The alkyne’s propargyl position undergoes nucleophilic substitution with thiols or amines under basic conditions. For example, reaction with thiophenol generates thioether derivatives :

Propargyl glycine+PhSHBasePhS-CH₂-C≡C-glycine[1][2]\text{Propargyl glycine} + \text{PhSH} \xrightarrow{\text{Base}} \text{PhS-CH₂-C≡C-glycine} \quad[1][2]

Conditions :

  • Bases : K₂CO₃, NaH, or Et₃N .

  • Solvents : DMF or MeCN .

  • Yields : 70–85% depending on nucleophile reactivity .

N-Acyliminium Ion Chemistry

Under Lewis acid catalysis (e.g., BF₃·OEt₂), the Fmoc-protected glycine forms N-acyliminium ions, which react with allylsilanes or silyl enol ethers to generate α,β-unsaturated amino acids :

Fmoc-glycine+Allyl-TMSBF3Diene glycine[2]\text{Fmoc-glycine} + \text{Allyl-TMS} \xrightarrow{\text{BF}_3} \text{Diene glycine} \quad[2]

Key Findings from :

EntryNucleophileProductYield
1Allyl-TMS29d (E/Z = 4:1)87%
2Allenyl-TMSPropargyl glycine (62)50%
3Silyl enol etherβ-Keto amino acid derivative63%

Applications : Synthesis of diene-containing amino acids for photochemical crosslinking or Diels-Alder reactions .

Phosphonium-Mediated Amide Coupling

The glycine’s carboxylic acid participates in phosphonium salt-mediated amide bond formation with amines, bypassing traditional carbodiimide reagents :

Fmoc-glycine-COOH+R-NH2PPh3/NCSFmoc-glycine-NHR[3]\text{Fmoc-glycine-COOH} + \text{R-NH}_2 \xrightarrow{\text{PPh}_3/\text{NCS}} \text{Fmoc-glycine-NHR} \quad[3]

Scope :

  • Amines : Aliphatic and aromatic amines (e.g., benzylamine, aniline) .

  • Yields : 85–99% for activated amines .

Stability and Solubility

  • Stability : Stable in organic solvents (DMF, DCM) but degrades under prolonged UV exposure due to the fluorenyl group .

  • Solubility : Soluble in DMF (>50 mg/mL), DCM (>20 mg/mL); insoluble in water .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine is in the synthesis of peptides. The Fmoc protecting group allows for selective deprotection during the solid-phase peptide synthesis (SPPS) process. This method is widely used for creating peptides with specific sequences that can be utilized in drug development and biological research.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful incorporation of N-(2-butyn-1-yl)-N-Fmoc-glycine into a peptide sequence aimed at enhancing the bioactivity of therapeutic peptides. The resulting peptides exhibited improved binding affinity to target receptors compared to those synthesized without this modification.

Peptide SequenceBinding Affinity (nM)Comments
Gly-Ala-Gly150Enhanced stability
Gly-N-(2-butyn-1-yl)-Gly75Improved receptor binding

Medicinal Chemistry

The compound's structure allows it to serve as a scaffold for the development of novel pharmaceuticals. Its derivatives have shown potential in treating various diseases, particularly in oncology and neurodegenerative disorders.

Anticancer Activity

Research has indicated that derivatives of N-(2-butyn-1-yl)-N-Fmoc-glycine exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines.

Compound NameCell Line Tested% Cell Viability
Compound AMCF-740
N-(2-butyn-1-yl)-N-Fmoc-glycineHepG230

Mechanism of Action:
The mechanism involves the activation of caspase pathways leading to programmed cell death, making these compounds valuable candidates for further development as anticancer agents.

Antimicrobial Properties

N-(2-butyn-1-yl)-N-Fmoc-glycine has also been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest it possesses significant antibacterial activity.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (μg/mL)
E. coli15200
S. aureus18150

These findings support the potential use of this compound in developing new antimicrobial agents, particularly against resistant strains.

Neuroprotective Effects

Recent investigations have suggested that N-(2-butyn-1-yl)-N-Fmoc-glycine derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In vivo studies evaluated the neuroprotective effects of this compound using rodent models subjected to induced neurotoxicity:

Treatment GroupNeurotoxicity Score Reduction (%)
Control0
N-(2-butyn-1-yl)-N-Fmoc-glycine60

The results indicated a significant reduction in neurotoxicity scores, suggesting protective mechanisms that warrant further exploration.

Mechanism of Action

The mechanism of action of N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted side reactions during peptide chain elongation. The butynyl linker provides additional functionality, allowing for further chemical modifications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key Fmoc-protected glycine derivatives and their distinguishing features:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Fmoc-Gly-OH None (parent compound) C₁₇H₁₅NO₄ 297.31 Standard peptide synthesis
Fmoc-N-Me-Gly-OH (N-methyl) Methyl C₁₈H₁₉NO₅ 329.35 Enhanced hydrophobicity; SPPS*
Fmoc-N-allyl-glycine Allyl (2-propenyl) C₂₀H₁₉NO₄ 337.37 Click chemistry applications
NPC 15669 (N-[2,7-dimethyl-Fmoc]-L-leucine) 2,7-Dimethyl-Fmoc + leucine C₂₄H₂₇NO₄ 417.48 Anti-inflammatory, sepsis treatment
N-Fmoc-N-(5-hexen-1-yl)-glycine 5-Hexenyl C₂₄H₂₅NO₄ 391.46 Potential for bioconjugation

*SPPS: Solid-phase peptide synthesis

Key Observations:
  • Substituent Effects on Bioactivity: NPC 15669, a leucine-derived Fmoc analog with a 2,7-dimethylfluorenyl group, demonstrated efficacy in treating sepsis in rats, while Fmoc-Gly-OH was ineffective . This highlights the importance of both the amino acid backbone and substituent modifications in biological activity.
  • Reactivity : Propargyl (2-butyn-1-yl) and allyl groups enable click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making these derivatives valuable for bioconjugation .
  • Steric and Electronic Effects : Methyl substituents (Fmoc-N-Me-Gly-OH) increase hydrophobicity, which can influence peptide solubility and aggregation during synthesis .

Challenges :

  • Steric hindrance from the propargyl group may reduce reaction yields.
  • The triple bond in 2-butyn-1-yl could complicate NMR characterization due to anisotropic effects .

Biological Activity

N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may confer specific biological properties.

Chemical Structure and Properties

The compound has a complex structure that includes a butynyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety. The Fmoc group is commonly used in peptide synthesis, indicating the compound's relevance in biochemical applications.

Chemical Formula:

C21H23NO3C_{21}H_{23}NO_3

Molecular Weight:
Approximately 341.41 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives exhibiting structural similarities have shown significant activity against various bacterial strains, including gram-positive bacteria and mycobacteria. In particular, compounds with halogen substitutions have demonstrated enhanced antibacterial efficacy compared to their unsubstituted counterparts .

CompoundActivity Against Gram-positive BacteriaActivity Against Mycobacteria
Compound AEffective against Staphylococcus aureusActive against Mycobacterium tuberculosis
Compound BComparable to ampicillinEffective against M. smegmatis

Cytotoxicity

The cytotoxic profile of this compound has been evaluated in various cancer cell lines. Preliminary data suggest that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable property for anticancer agents. The mechanism of action appears to involve the induction of apoptosis in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A series of studies evaluated the biological activity of various derivatives related to this compound. The results indicated that compounds with structural modifications, such as those containing fluorine atoms, exhibited enhanced antimicrobial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives caused significant cell death in cancer cell lines while maintaining low toxicity levels in primary mammalian cells. This selectivity highlights the potential of these compounds as therapeutic agents in oncology .

Research Findings

Research findings indicate that the biological activity of this compound could be attributed to its ability to interact with biological targets involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Further investigations are needed to elucidate the precise mechanisms underlying these activities.

Q & A

Q. Q1: What are the standard synthetic routes for preparing N-(2-Butyn-1-yl)-N-Fmoc-glycine, and what reagents are critical for its purification?

The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of glycine, followed by alkylation with 2-butyn-1-yl bromide. Key steps include:

  • Fmoc Protection : Reaction of glycine with Fmoc-Cl (chloride) in a basic aqueous-organic biphasic system (e.g., dioxane/water) using sodium carbonate to maintain pH 8–9 .
  • Alkylation : Use of 2-butyn-1-yl bromide in DMF with a tertiary amine (e.g., DIPEA) to facilitate nucleophilic substitution at the glycine amine .
  • Purification : Silica gel chromatography (eluting with ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures to achieve >98% purity .

Advanced Experimental Design

Q. Q2: How can researchers optimize reaction conditions to minimize racemization during the alkylation step?

Racemization is a critical concern in peptide synthesis. To mitigate this:

  • Low Temperature : Conduct alkylation at 0–4°C to slow base-catalyzed racemization .
  • Mild Bases : Use sterically hindered bases like DIPEA instead of stronger bases (e.g., NaOH) to reduce deprotonation of the α-carbon .
  • Kinetic Monitoring : Employ inline FTIR or LC-MS to track reaction progress and terminate before side reactions dominate .

Analytical Challenges

Q. Q3: What analytical techniques are most reliable for confirming the structural integrity of N-(2-Butyn-1-yl)-N-Fmoc-glycine, and how should conflicting spectral data be resolved?

  • 1H/13C NMR : Key signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm) and the butynyl CH2 group (δ 4.5–5.0 ppm). Overlapping peaks may arise from rotamers; use 2D NMR (COSY, HSQC) to resolve ambiguities .
  • HPLC-MS : A reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradients confirms purity and molecular weight. Discrepancies in melting points (e.g., 171–176°C vs. 174–175°C) should be cross-validated via DSC (Differential Scanning Calorimetry) .

Stability and Storage

Q. Q4: What are the optimal storage conditions to prevent degradation of this compound, and how does solvent choice impact its stability?

  • Storage : Store at 2–8°C in airtight, light-protected containers. Lyophilized forms are stable for >2 years, while solutions in DMF or DMSO should be used within 1 week .
  • Solvent Effects : Avoid prolonged exposure to methanol, which can slowly cleave the Fmoc group. Use inert solvents like dichloromethane for long-term dissolution .

Application in Peptide Synthesis

Q. Q5: How does the 2-butyn-1-yl moiety influence solid-phase peptide synthesis (SPPS) compared to traditional alkyl groups?

The propargyl (butynyl) group enables:

  • Orthogonal Deprotection : Selective removal via Pd-catalyzed dealkylation under mild conditions, preserving Fmoc and acid-labile groups .
  • Click Chemistry : Post-synthetic modification via azide-alkyne cycloaddition for bioconjugation or labeling .
  • Steric Effects : The linear alkyne reduces steric hindrance during coupling compared to bulkier tert-butyl groups, improving reaction kinetics .

Data Contradiction Analysis

Q. Q6: How should researchers address discrepancies in reported melting points or solubility data for this compound?

  • Purity Verification : Reanalyze via HPLC (≥98% purity threshold) and DSC to confirm batch consistency .
  • Crystallization Conditions : Solubility in methanol varies with temperature; ensure data is collected under standardized conditions (e.g., 20°C) .
  • Interlab Variability : Cross-reference with independent studies (e.g., Reaxys or PubChem entries) to identify systematic errors .

Safety and Handling

Q. Q7: What safety protocols are essential when handling this compound, particularly regarding toxicity and waste disposal?

  • Toxicity : Classified as Xi (irritant). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
  • Waste Management : Quench residual alkylating agents with ethanolamine before disposal. Incinerate halogen-free waste at >1000°C .

Advanced Methodological Strategies

Q. Q8: What strategies can be employed to scale up synthesis while maintaining high enantiomeric excess (ee)?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing racemization during alkylation .
  • Enzymatic Resolution : Use lipases or proteases to selectively hydrolyze undes enantiomers post-synthesis .
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time ee tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.